![molecular formula C17H13FN4OS B293605 6-[(4-Fluorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293605.png)
6-[(4-Fluorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(4-Fluorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-[(4-Fluorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole varies depending on the application. In anticancer studies, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In antifungal and antiviral studies, it has been shown to disrupt the cell membrane and inhibit the replication of the pathogen.
Biochemical and Physiological Effects:
The compound has been found to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase. It has also been found to have an effect on the central nervous system, exhibiting both anxiolytic and sedative properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-[(4-Fluorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity. However, one of the major limitations is its low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are numerous future directions for the research and development of 6-[(4-Fluorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of novel anticancer drugs based on the compound. Another direction is the investigation of its potential as a plant growth regulator and insecticide in agriculture. Additionally, the compound could be used as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, 6-[(4-Fluorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound with significant potential in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to the discovery of new drugs, materials, and agricultural products.
Synthesis Methods
The synthesis of 6-[(4-Fluorophenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-Fluorobenzyl alcohol with 3-Methylbenzaldehyde in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with thiourea and hydrazine hydrate to obtain the final compound.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anticancer, antifungal, and antiviral activities. In agriculture, it has shown potential as a plant growth regulator and insecticide. In material science, it has been used as a building block for the synthesis of novel materials.
properties
Molecular Formula |
C17H13FN4OS |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-[(4-fluorophenoxy)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4OS/c1-11-3-2-4-12(9-11)16-19-20-17-22(16)21-15(24-17)10-23-14-7-5-13(18)6-8-14/h2-9H,10H2,1H3 |
InChI Key |
RLJJNNLTMFBONO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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